Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid
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Overview
Description
Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 g/mol . It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of a methyl group at the second position of the cyclopentane ring in the trans configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Hydrocarboxylation: One method involves the palladium-catalyzed hydrocarboxylation of cyclopentene.
Base-Induced Ring Contraction: Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid.
Industrial Production Methods: Industrial production methods for Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of catalysts and specific reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the methyl group at the second position.
2-Methylcyclopentanecarboxylic acid (cis): Has the same molecular formula but differs in the configuration of the methyl group.
Uniqueness:
Biological Activity
Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid is a cyclic carboxylic acid that has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. The compound features a cyclopentane ring with a carboxylic acid functional group, which is crucial for its biological activity. Its stereochemistry is defined by the (1R,2R) configuration, influencing its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an antiviral agent and its influence on metabolic pathways.
Antimicrobial Properties
In vitro studies have demonstrated that cyclic carboxylic acids can possess antimicrobial activity against various pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic enzymes. While direct studies on this compound are scarce, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of carboxylic acids like this compound can be analyzed based on variations in the cyclopentane ring and substituents on the carboxyl group.
Case Studies
A notable study examined the synthesis of cyclically constrained δ-amino acids and their incorporation into foldamers. The findings suggested that structural constraints significantly affect biological activity, indicating that modifications to the cyclopentane structure could enhance or diminish activity .
Another research focused on substituted amides of pyrazine-2-carboxylic acids demonstrated strong antimicrobial effects with specific structural features enhancing lipophilicity and bioactivity. This suggests that similar modifications to this compound may yield compounds with enhanced efficacy against microbial targets .
Properties
IUPAC Name |
(1R,2R)-2-methylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMDNFZGQAOJB-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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